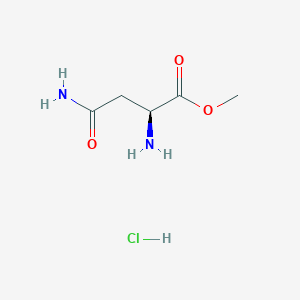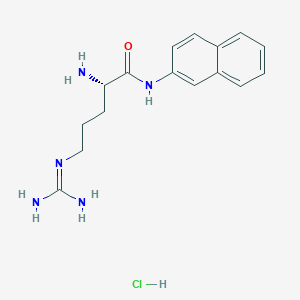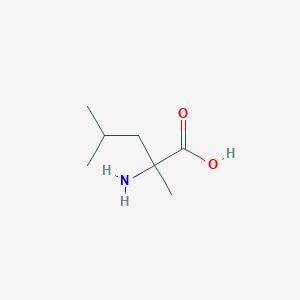
DL-alpha-Methylleucine
Übersicht
Beschreibung
DL-alpha-Methylleucine, also known as α-Me-DL-Leu-OH or (RS)-2-Amino-2,4-dimethylpentanoic acid, is a white powder . It has a molecular formula of C7H15NO2 and a molecular weight of 145.21 . It is used for research and development purposes .
Molecular Structure Analysis
DL-alpha-Methylleucine contains a total of 24 bonds, including 9 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, 1 aliphatic primary amine, and 1 hydroxyl group . It consists of 15 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .
Physical And Chemical Properties Analysis
DL-alpha-Methylleucine is a white powder . . The compound should be stored at temperatures between 0-8 °C .
Wissenschaftliche Forschungsanwendungen
-
Chemical Industry
-
Direct Alcohol Fuel Cells (DAFCs)
- Application : DL-alpha-Methylleucine might be used in the research and development of Direct Alcohol Fuel Cells (DAFCs) .
- Method of Application : DAFCs are based on proton exchange membranes (PEMs) and anion exchange membranes (AEMs). The first operates in an acidic environment and conducts protons, while the second operates in alkaline electrolytes and conducts hydroxyl ions .
- Results or Outcomes : Over the last 20 years, DAFCs have been the subject of tremendous research efforts for potential application as on-demand power sources .
-
Biotechnology
- Application : α-amylases, which might include DL-alpha-Methylleucine, are used in numerous biotechnological and industrial applications .
- Method of Application : These enzymes are used in the food, detergents, textiles, and paper industry for the hydrolysis of starch .
- Results or Outcomes : The use of α-amylases has proven to be beneficial in these industries, although the specific outcomes related to DL-alpha-Methylleucine are not detailed .
-
Pharmacology
- Application : DL-alpha-Methylleucine might be used in pharmacological research .
- Method of Application : The specific methods of application in pharmacology are not detailed in the source .
- Results or Outcomes : The outcomes of DL-alpha-Methylleucine’s use in pharmacology are not specified in the source .
-
Food Chemistry and Toxicology
- Application : DL-alpha-Methylleucine might be used in the study of antioxidants and their effect on cholesterol oxidation .
- Method of Application : The study involved the use of dl alpha-, dl beta-, dl gamma-, and dl-delta tocopherol on the metal-induced oxidation of phosphatidylcholine (PC): cholesterol liposomes .
- Results or Outcomes : The study found that dl alpha-, and dl gamma-tocopherol show good inhibitory effect against PC-fatty acid oxidation and also on cholesterol oxidation products (COPs) formation .
-
Drug Interactions
- Application : DL-alpha-Methylleucine might be used in the study of drug interactions .
- Method of Application : The specific methods of application in studying drug interactions are not detailed in the source .
- Results or Outcomes : The outcomes of DL-alpha-Methylleucine’s use in studying drug interactions are not specified in the source .
-
Antioxidant Study
- Application : DL-alpha-Methylleucine might be used in the study of antioxidants and their effect on cholesterol oxidation .
- Method of Application : The study involved the use of dl alpha-, dl beta-, dl gamma-, and dl-delta tocopherol on the metal-induced oxidation of phosphatidylcholine (PC): cholesterol liposomes .
- Results or Outcomes : The study found that dl alpha-, and dl gamma-tocopherol show good inhibitory effect against PC-fatty acid oxidation and also on cholesterol oxidation products (COPs) formation .
Safety And Hazards
When handling DL-alpha-Methylleucine, it’s important to avoid breathing its mist, gas, or vapors. Contact with skin and eyes should also be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of the spill or leak .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-2,4-dimethylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)4-7(3,8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSWQPLPYROOBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30932183 | |
| Record name | 2-Methylleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-alpha-Methylleucine | |
CAS RN |
144-24-1, 5632-91-7 | |
| Record name | α-Methyl-DL-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Methylleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC16592 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16592 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-α-methylleucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.111 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-METHYLLEUCINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2MJ2EEP1K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



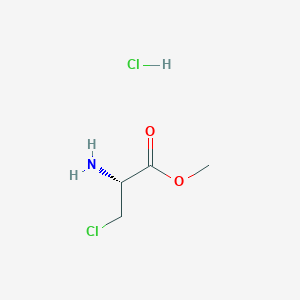
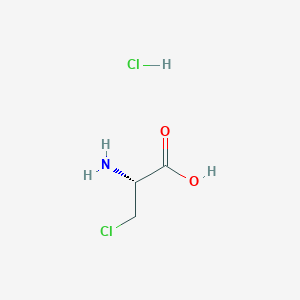
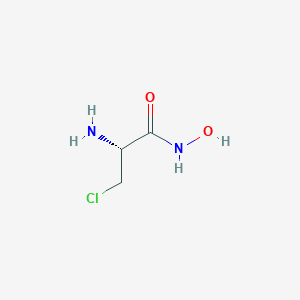
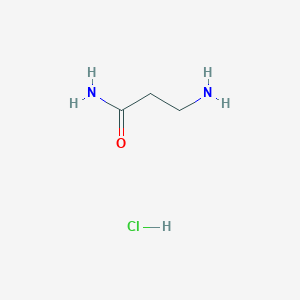
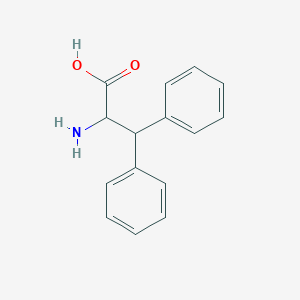
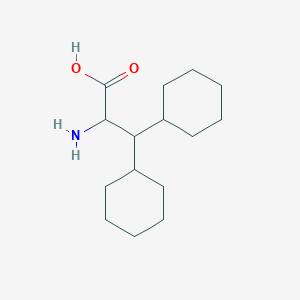
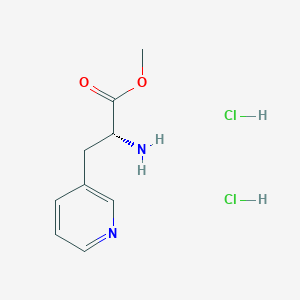
![(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid](/img/structure/B555701.png)
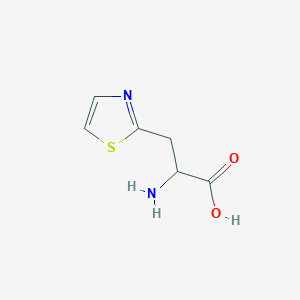
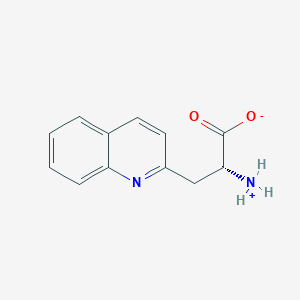
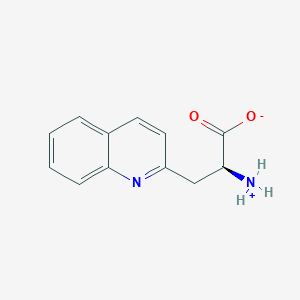
![(2S)-2-azaniumyl-3-[(4-methyl-2-oxo-chromen-7-yl)carbamoyl]propanoate](/img/structure/B555713.png)
